molecular formula C18H14N4O3 B173021 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil CAS No. 197075-92-6

5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil

Cat. No. B173021
M. Wt: 334.3 g/mol
InChI Key: MGNZGLDKFXCGIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil, also known as NPC-14686, is a chemical compound that has been extensively studied in recent years due to its potential applications in scientific research.

Mechanism Of Action

5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil inhibits the activity of DNA polymerase by binding to the enzyme's active site. This binding prevents the enzyme from adding nucleotides to the growing DNA chain, ultimately leading to the inhibition of DNA replication.

Biochemical And Physiological Effects

5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil can induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One advantage of using 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil in lab experiments is its specificity for DNA polymerase, which allows for the selective inhibition of DNA replication. However, 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has a relatively short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several potential future directions for research on 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil. One area of interest is the development of more potent analogs of 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil with longer half-lives. Additionally, further research is needed to fully understand the anti-tumor and anti-inflammatory effects of 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil, as well as its potential applications in other areas of scientific research.
In conclusion, 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is a complex compound that has been extensively studied for its potential applications in scientific research. Its ability to inhibit DNA polymerase activity makes it a valuable tool for studying DNA replication and repair mechanisms, as well as a potential candidate for cancer and inflammatory disease research. While there are limitations to its use in lab experiments, there are several potential future directions for research on 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil that could lead to new discoveries and advancements in the field of scientific research.

Synthesis Methods

5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil is a complex compound that requires a multi-step synthesis method. The first step involves the reaction of 2-naphthyl isocyanate with propargylamine, which produces 2-(prop-2-yn-1-ylamino)naphthalene-1-carboxamide. This intermediate compound is then reacted with 6-amino-1,3-dimethyluracil to produce 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil.

Scientific Research Applications

5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been used in a variety of scientific research studies due to its ability to inhibit the activity of DNA polymerase. This inhibition can be used to study the replication of DNA and the mechanisms of DNA repair. Additionally, 5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil has been shown to have anti-tumor activity, making it a potential candidate for cancer research.

properties

CAS RN

197075-92-6

Product Name

5-(2-Naphthylcarbonylamino)-3-(2-propynyl)-6-aminouracil

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

N-(6-amino-2,4-dioxo-3-prop-2-ynyl-1H-pyrimidin-5-yl)naphthalene-2-carboxamide

InChI

InChI=1S/C18H14N4O3/c1-2-9-22-17(24)14(15(19)21-18(22)25)20-16(23)13-8-7-11-5-3-4-6-12(11)10-13/h1,3-8,10H,9,19H2,(H,20,23)(H,21,25)

InChI Key

MGNZGLDKFXCGIC-UHFFFAOYSA-N

SMILES

C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

C#CCN1C(=O)C(=C(NC1=O)N)NC(=O)C2=CC3=CC=CC=C3C=C2

synonyms

2-Naphthalenecarboxamide, N-[4-amino-1,2,3,6-tetrahydro-2,6-dioxo-1-(2-propynyl)-5-pyrimidinyl]- (9CI)

Origin of Product

United States

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